molecular formula C18H25N3O4S B2918477 3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one CAS No. 1188363-21-4

3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one

Cat. No.: B2918477
CAS No.: 1188363-21-4
M. Wt: 379.48
InChI Key: CRGVOQGMPAWRKI-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one is a versatile compound known for its stability and unique properties. It is used in various scientific research applications, making it a valuable substance in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one typically involves the reaction of piperazine derivatives with tosyl chloride and other reagents under controlled conditions. The process may include steps such as:

    Formation of the piperazine ring: This involves the cyclization of appropriate precursors.

    Introduction of the tosyl group: Tosyl chloride is reacted with the piperazine derivative to introduce the tosyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one is used in various scientific research applications due to its stability and unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylethyl)piperazin-2-one hydrochloride
  • 1-(3,5-Dimethylphenyl)piperazin-2-one
  • 1-(3-Methylbenzyl)piperazin-2-one hydrochloride
  • 1-(3,5-Dimethylbenzyl)piperazin-2-one hydrochloride

Uniqueness

3-Methyl-4-(1-tosylpiperidine-3-carbonyl)piperazin-2-one stands out due to its exceptional stability and versatility in various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

3-methyl-4-[1-(4-methylphenyl)sulfonylpiperidine-3-carbonyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-13-5-7-16(8-6-13)26(24,25)20-10-3-4-15(12-20)18(23)21-11-9-19-17(22)14(21)2/h5-8,14-15H,3-4,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGVOQGMPAWRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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